molecular formula C12H15N3O3 B11055382 1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone

1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone

Cat. No.: B11055382
M. Wt: 249.27 g/mol
InChI Key: GHEDOFZBDHZHEP-UHFFFAOYSA-N
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Description

1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone is an organic compound with the molecular formula C12H15N3O3 It is characterized by the presence of a nitro group, a piperazine ring, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone can be synthesized through a multi-step process. One common method involves the nitration of 4-piperazin-1-ylphenyl ethanone. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the process. After nitration, the product is purified through crystallization or chromatography techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.

    Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-(3-Amino-4-piperazin-1-ylphenyl)ethanone.

    Substitution: Various N-substituted piperazine derivatives.

    Oxidation: 1-(3-Nitro-4-piperazin-1-ylphenyl)acetic acid.

Scientific Research Applications

1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor antagonist. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions. The ethanone moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Nitrophenyl)ethanone: Lacks the piperazine ring, making it less versatile in terms of functionalization.

    1-(4-Piperazin-1-ylphenyl)ethanone: Lacks the nitro group, which reduces its potential for redox reactions.

    1-(3-Amino-4-piperazin-1-ylphenyl)ethanone: The amino group provides different reactivity compared to the nitro group.

Uniqueness

1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone is unique due to the combination of the nitro group, piperazine ring, and ethanone moiety. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

1-(3-nitro-4-piperazin-1-ylphenyl)ethanone

InChI

InChI=1S/C12H15N3O3/c1-9(16)10-2-3-11(12(8-10)15(17)18)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI Key

GHEDOFZBDHZHEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-]

Origin of Product

United States

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